molecular formula C7H8BrCl2N B1527796 (4-Bromo-2-chlorophenyl)methanamine hydrochloride CAS No. 874482-96-9

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Cat. No.: B1527796
CAS No.: 874482-96-9
M. Wt: 256.95 g/mol
InChI Key: AXFQUSBWXQEUHN-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrCl2N. It is a derivative of methanamine, substituted with bromine and chlorine atoms on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and chlorination of phenylmethanamine under controlled conditions. The reaction is carried out in the presence of halogenating agents such as bromine and chlorine, often in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions produce biaryl compounds .

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and research applications, distinguishing it from other similar compounds .

Biological Activity

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is an organic compound characterized by its unique combination of halogenated phenyl and amine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with bromine and chlorine atoms, along with a methanamine group. This arrangement is significant as it influences the compound's reactivity and potential biological interactions.

Property Description
Molecular Formula C7H8BrClN·HCl
Molecular Weight 238.56 g/mol
CAS Number 874482-96-9
Solubility Soluble in water and organic solvents

The biological activity of this compound is largely influenced by its structural features. The halogen substituents can enhance the compound's ability to interact with biological receptors or enzymes, potentially modulating their activity. The methanamine group suggests possible interactions with neurotransmitter systems, making it a candidate for drug discovery.

Biological Activities

Research on this compound has indicated several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural components could contribute to its efficacy in disrupting bacterial cell functions.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of phenylmethanamine can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Neuropharmacological Effects : The methanamine group may allow the compound to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Antimicrobial Activity Study

A study investigated the antimicrobial effects of various halogenated phenylmethanamines, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity Assessment

In another study focusing on the anticancer properties, this compound was tested against MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, as evidenced by increased levels of lactate dehydrogenase (LDH) release from damaged cells . The IC50 value was reported at 225 µM, indicating a moderate effectiveness compared to established anticancer agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
4-BromoanilineBromine on phenyl ringKnown for dye synthesis
2-ChloroanilineChlorine on phenyl ringExhibits significant antibacterial activity
3-BromoanilineBromine at different positionPotentially different biological activities

The unique combination of bromine and chlorine substituents in this compound may impart distinct biological activities not observed in other similar compounds.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFQUSBWXQEUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696088
Record name 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874482-96-9
Record name 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

46.2 ml of borane-THF complex are provided under ice cooling. A solution of 2.0 g of 4-bromo-4-chlorobenzonitrile in 240 ml of THF is added slowly. The reaction mixture is then heated for 1 h under reflux, cooled and 20 ml of 1N hydrochloric acid are added dropwise while cooling on ice. The mixture is heated under reflux for 1 h and left to cool. For the work-up the solution is adjusted to an alkaline pH with a 1N sodium hydroxide solution and extracted with dichloromethane. The organic phase is dried over sodium sulfate and concentrated on a rotary evaporator. 6 ml of hydrochloric acid in dioxane (4N) are added and the precipitated hydrochloride is collected by suction filtration. 1.3 g of product are obtained.
Name
4-bromo-4-chlorobenzonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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